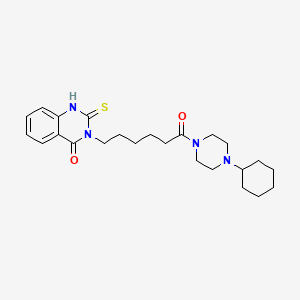![molecular formula C17H26BNO4 B2377856 4-[3-メトキシ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]モルホリン CAS No. 1366131-51-2](/img/structure/B2377856.png)
4-[3-メトキシ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル]モルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine” is a chemical compound that contains a methoxy group, a phenyl group, and a morpholine ring. It also contains a boron atom within a dioxaborolane ring, which is tetramethylated .
Synthesis Analysis
The synthesis of this compound could involve the reaction of a methoxyphenyl group with a tetramethyl-1,3,2-dioxaborolane group . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound includes a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring. The phenyl ring also has a tetramethyl-1,3,2-dioxaborolane group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a methoxy group could potentially increase its solubility in organic solvents . The presence of a boron atom within a dioxaborolane ring could also influence its boiling point and density .科学的研究の応用
有機合成
この化合物は、有機合成における重要な中間体です . その高い安定性、低毒性、およびさまざまな変換プロセスにおける高い反応性により、他の複雑な有機化合物の合成に広く使用されています .
医薬品合成
医薬品分野では、このようなボロン酸化合物は通常、ジオールの保護に使用されます . それらは、アミノ酸、ディールス・アルダー反応、鈴木カップリング反応の不斉合成に使用されます .
酵素阻害剤
ボロン酸化合物は、しばしば酵素阻害剤または特定のリガンド薬として使用されます . それらは、腫瘍および微生物感染症の治療に潜在的な用途を持っています .
抗がん剤
これらの化合物は、がん治療におけるホウ素中性子捕捉療法およびフィードバック制御薬剤輸送ポリマーに広く使用されてきました . それらは、構築条件が簡単、生体適合性が高く、pH、グルコース、ATPなど、生体内のさまざまな微小環境変化に応答できるという利点があるため、刺激応答性薬剤担体を構築するために使用できます .
蛍光プローブ
ボロン酸化合物は、過酸化水素、糖、銅およびフッ化物イオン、カテコールアミンを識別するための蛍光プローブとしても使用できます .
薬剤担体
ボレート結合を基にした薬剤担体のタイプには、薬物-ポリマー結合、ポリマーミセル、線状-分岐状ポリマー、メソポーラスシリカなどがあります . それらは、抗がん剤をロードするだけでなく、インスリンや遺伝子も送達できます .
コリン作動性薬
同様の化合物は、消化器疾患を治療できるコリン作動性薬の合成に関与しています .
mGluR5のモジュレーター
作用機序
Target of Action
It is known that organoboron compounds like this one are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a source of organoboron, which can form carbon-carbon bonds with various organic halides .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it is primarily used in synthetic chemistry. The products synthesized using this compound could potentially interact with various biochemical pathways depending on their structure and function .
Pharmacokinetics
It is primarily used in synthetic chemistry .
Result of Action
As a synthetic reagent, the result of the compound’s action is the formation of new carbon-carbon bonds in the target molecules. This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors such as temperature, pH, and the presence of a catalyst. For example, in Suzuki-Miyaura cross-coupling reactions, a palladium catalyst is typically used .
Its primary function is as a reagent in Suzuki-Miyaura cross-coupling reactions, contributing to the formation of new carbon-carbon bonds .
Safety and Hazards
特性
IUPAC Name |
4-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-6-13(12-15(14)20-5)19-8-10-21-11-9-19/h6-7,12H,8-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQJTIZWPXOGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

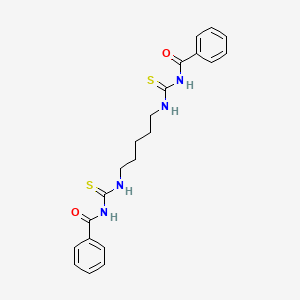
![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)
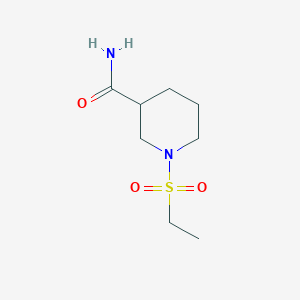
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2377777.png)
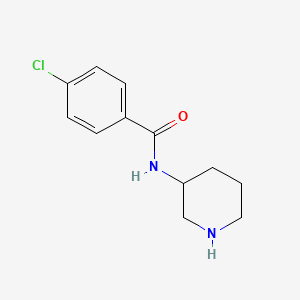
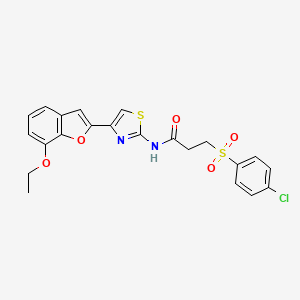
![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2377781.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2377782.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)
![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)
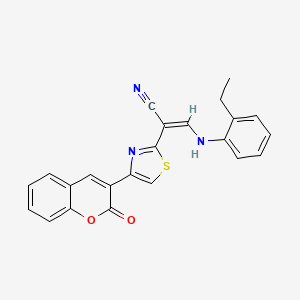

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)
